Cas no 2227645-99-8 (rac-(1R,2R)-2-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropane-1-carboxylic acid, trans)
rac-(1R,2R)-2-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropane-1-carboxylic acid, trans Chemical and Physical Properties
Names and Identifiers
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- rac-(1R,2R)-2-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropane-1-carboxylic acid, trans
- EN300-1795856
- rac-(1R,2R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid
- 2227645-99-8
-
- Inchi: 1S/C10H14N2O2/c1-6(2)12-5-7(4-11-12)8-3-9(8)10(13)14/h4-6,8-9H,3H2,1-2H3,(H,13,14)/t8-,9+/m0/s1
- InChI Key: IOMHVMOWSXGSLP-DTWKUNHWSA-N
- SMILES: OC([C@@H]1C[C@H]1C1C=NN(C(C)C)C=1)=O
Computed Properties
- Exact Mass: 194.105527694g/mol
- Monoisotopic Mass: 194.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 242
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 55.1Ų
rac-(1R,2R)-2-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropane-1-carboxylic acid, trans Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1795856-0.05g |
rac-(1R,2R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid, trans |
2227645-99-8 | 95% | 0.05g |
$329.0 | 2023-09-19 | |
| Enamine | EN300-1795856-0.1g |
rac-(1R,2R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid, trans |
2227645-99-8 | 95% | 0.1g |
$491.0 | 2023-09-19 | |
| Enamine | EN300-1795856-0.25g |
rac-(1R,2R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid, trans |
2227645-99-8 | 95% | 0.25g |
$701.0 | 2023-09-19 | |
| Enamine | EN300-1795856-0.5g |
rac-(1R,2R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid, trans |
2227645-99-8 | 95% | 0.5g |
$1103.0 | 2023-09-19 | |
| Enamine | EN300-1795856-1.0g |
rac-(1R,2R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid |
2227645-99-8 | 1g |
$1414.0 | 2023-06-02 | ||
| Enamine | EN300-1795856-2.5g |
rac-(1R,2R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid, trans |
2227645-99-8 | 95% | 2.5g |
$2771.0 | 2023-09-19 | |
| Enamine | EN300-1795856-5.0g |
rac-(1R,2R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid |
2227645-99-8 | 5g |
$4102.0 | 2023-06-02 | ||
| Enamine | EN300-1795856-10.0g |
rac-(1R,2R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid |
2227645-99-8 | 10g |
$6082.0 | 2023-06-02 | ||
| Enamine | EN300-1795856-1g |
rac-(1R,2R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid, trans |
2227645-99-8 | 95% | 1g |
$1414.0 | 2023-09-19 | |
| Enamine | EN300-1795856-5g |
rac-(1R,2R)-2-[1-(propan-2-yl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid, trans |
2227645-99-8 | 95% | 5g |
$4102.0 | 2023-09-19 |
rac-(1R,2R)-2-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropane-1-carboxylic acid, trans Related Literature
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Additional information on rac-(1R,2R)-2-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropane-1-carboxylic acid, trans
Introduction to Rac-(1R,2R)-2-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropane-1-carboxylic acid, trans (CAS No. 2227645-99-8)
Rac-(1R,2R)-2-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropane-1-carboxylic acid, trans, identified by its CAS number 2227645-99-8, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in pharmaceutical development and as a key intermediate in synthetic chemistry.
The structural composition of Rac-(1R,2R)-2-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropane-1-carboxylic acid, trans encompasses a cyclopropane ring substituted with a pyrazole moiety and an ester group. The presence of the cyclopropane ring introduces rigidity to the molecule, which can influence its biological activity and interactions with target enzymes or receptors. The pyrazole group is a well-known pharmacophore, frequently employed in drug design due to its ability to modulate various biological pathways.
In recent years, there has been a growing interest in the development of novel compounds that incorporate cyclopropane motifs. The cyclopropane ring is known for its unique electronic properties and its ability to engage in favorable interactions with biological targets. This has led to the exploration of cyclopropanated derivatives as potential therapeutic agents. For instance, studies have demonstrated that cyclopropane-containing molecules can exhibit inhibitory effects on certain enzymes and have shown promise in preclinical models.
The specific configuration of Rac-(1R,2R)-2-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropane-1-carboxylic acid, trans, with the (1R,2R) stereocenter arrangement, is particularly noteworthy. Stereochemistry plays a crucial role in determining the biological activity of a molecule, and the precise arrangement of substituents can significantly impact its efficacy and selectivity. The (1R,2R) configuration may confer unique properties to this compound, making it a valuable scaffold for further derivatization and optimization.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of both an ester group and a pyrazole moiety provides multiple sites for functionalization. This flexibility allows chemists to modify various aspects of the molecule's structure, enabling the creation of derivatives with tailored properties. Such modifications can be used to enhance solubility, improve bioavailability, or increase binding affinity to specific targets.
Recent advancements in computational chemistry have also contributed to the study of Rac-(1R,2R)-2-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropane-1-carboxylic acid, trans. Molecular modeling techniques have been employed to predict the interactions between this compound and potential biological targets. These studies have provided valuable insights into how the molecule might behave within a biological system and have guided the design of more effective derivatives.
The synthesis of this compound represents a significant achievement in synthetic organic chemistry. The multi-step process involves careful control over reaction conditions and stereochemistry to ensure high yields and purity. The development of efficient synthetic routes is essential for producing sufficient quantities of the compound for further research and development.
In conclusion, Rac-(1R,2R)-2-1-(propan-2-yl)-1H-pyrazol-4-ylcyclopropane-1-carboxylic acid, trans (CAS No. 2227645-99-8) is a structurally complex and versatile compound with potential applications in pharmaceutical research. Its unique combination of functional groups and stereochemical configuration makes it an attractive candidate for further exploration. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of novel therapeutic agents.
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